Product packaging for 4-Amino-5-chloro-2-fluorobenzoic acid(Cat. No.:CAS No. 1001346-86-6)

4-Amino-5-chloro-2-fluorobenzoic acid

Cat. No.: B2711689
CAS No.: 1001346-86-6
M. Wt: 189.57
InChI Key: UBVUOMYWOMBBGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance as a Highly Functionalized Aromatic System

The chemical behavior of 4-Amino-5-chloro-2-fluorobenzoic acid is a direct consequence of its highly functionalized nature. The benzene (B151609) ring is decorated with both electron-donating and electron-withdrawing groups, creating a nuanced electronic landscape.

Electron-Donating Group: The amino (-NH₂) group at position 4 is a powerful electron-donating group through resonance, increasing the electron density of the aromatic ring, particularly at the ortho and para positions relative to it.

Electron-Withdrawing Groups: The carboxylic acid (-COOH), fluorine (-F), and chlorine (-Cl) groups are all electron-withdrawing. The halogens exert a strong inductive effect, pulling electron density away from the ring. The carboxylic acid group is deactivating, making electrophilic aromatic substitution reactions more difficult and directing incoming electrophiles to the meta position. wikipedia.orgcarewellpharma.in

This combination of competing electronic effects makes the molecule a unique substrate for a variety of chemical transformations. The acidity of the carboxylic acid, the nucleophilicity of the amino group, and the reactivity of the aromatic ring are all finely tuned by this specific substitution pattern. For instance, the presence of an ortho-substituent to the carboxylic acid can lead to steric inhibition of resonance, affecting the acidity of the molecule. khanacademy.org

Role in Advanced Synthetic Organic Chemistry

Poly-functionalized molecules like this compound are highly prized as building blocks in organic synthesis. The different functional groups can be selectively targeted to build more complex molecular architectures. Its utility is particularly noted in the synthesis of agrochemicals and pharmaceuticals.

An isomer, 5-Amino-2-chloro-4-fluorobenzoic acid, serves as a key intermediate in the production of the herbicide Saflufenacil. chemicalbook.com This herbicide functions by inhibiting the protoporphyrinogen (B1215707) IX oxidase (PPO) enzyme in plants. The synthesis of such complex active ingredients relies on the pre-functionalized core provided by molecules like these halogenated aminobenzoic acids.

The various reactive sites on the molecule allow for a range of chemical reactions:

Esterification and Amidation: The carboxylic acid group can readily react with alcohols or amines to form esters and amides, respectively. annexechem.com

Acylation: The amino group can be acylated to form amides.

Diazotization: The amino group can be converted into a diazonium salt, which is a versatile intermediate that can be subsequently replaced by a wide variety of other functional groups.

Nucleophilic Aromatic Substitution: The halogen atoms, activated by the other substituents, can potentially be displaced by strong nucleophiles under specific conditions.

This versatility makes it a valuable precursor for creating libraries of compounds for drug discovery and agrochemical development, where small structural modifications can lead to significant changes in biological activity. rsc.org

Contextualization within Halogenated Benzoic Acid Research

Halogenated benzoic acids are a well-established and important class of compounds in industrial and academic research. The introduction of halogen atoms into organic molecules can profoundly alter their physical, chemical, and biological properties. ossila.com

Modulating Bioactivity: Fluorine, in particular, is often incorporated into drug candidates to enhance properties such as metabolic stability, binding affinity, and lipophilicity. nih.gov The strategic placement of fluorine and chlorine atoms in this compound makes it an attractive starting point for medicinal chemistry programs.

Precursors for Materials Science: Halogenated benzoic acids are also used in materials science. For example, 5-Chloro-2-fluorobenzoic acid is used in the synthesis of poly(phenylene ether)-based electrolyte membranes for potential use in fuel cells. ossila.com

Research into halogenated benzoic acids is robust, exploring their synthesis, reactivity, and application. globalscientificjournal.comgoogle.com The compound this compound is a noteworthy example within this class, offering a complex and synthetically useful arrangement of functional groups that is of significant interest to chemists in diverse fields.

Table 2: Chemical Compounds Mentioned

Compound Name Chemical Formula
This compound C₇H₅ClFNO₂
5-Amino-2-chloro-4-fluorobenzoic acid C₇H₅ClFNO₂
5-Chloro-2-fluorobenzoic acid C₇H₄ClFO₂

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5ClFNO2 B2711689 4-Amino-5-chloro-2-fluorobenzoic acid CAS No. 1001346-86-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-5-chloro-2-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClFNO2/c8-4-1-3(7(11)12)5(9)2-6(4)10/h1-2H,10H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBVUOMYWOMBBGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)N)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1001346-86-6
Record name 4-amino-5-chloro-2-fluorobenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Route Optimization for 4 Amino 5 Chloro 2 Fluorobenzoic Acid

Established Synthetic Pathways from Precursors

The synthesis of 4-Amino-5-chloro-2-fluorobenzoic acid is typically achieved through carefully designed multi-step sequences. These routes are constructed to ensure the correct placement of the amino, chloro, and fluoro substituents on the benzoic acid core, a process that demands precise control over reaction conditions to manage the directing effects of each functional group.

Multi-Step Synthesis from Substituted Anilines and Benzoic Acids

A common strategy for synthesizing polysubstituted aromatic compounds like this compound involves starting with simpler, commercially available precursors such as substituted anilines or benzoic acids. The synthetic design must account for the electronic properties of the substituents, which dictate the regiochemical outcome of subsequent electrophilic aromatic substitution reactions.

For instance, a plausible retrosynthetic analysis might identify a key intermediate such as a nitrated and halogenated toluene (B28343) derivative. The synthesis would then proceed by introducing the functional groups in a specific order. A general sequence could involve:

Nitration of a fluorotoluene precursor.

Chlorination of the resulting nitrotoluene.

Oxidation of the methyl group to a carboxylic acid.

Reduction of the nitro group to the target amine.

The order of these steps is critical. For example, starting with 3-fluoro-4-nitrotoluene (B108573) allows for chlorination at the 5-position, directed by the existing groups. The methyl group can then be oxidized to form the carboxylic acid, and the final step would be the reduction of the nitro group.

Another approach begins with a substituted benzoic acid. For example, a synthesis could start from 2-fluoro-4-aminobenzoic acid, which would then require a regioselective chlorination step. Protecting the amino group is often necessary to prevent side reactions and to control the position of the incoming chlorine atom.

Strategies for Regio- and Chemoselective Introduction of Functional Groups

Achieving the desired substitution pattern on the benzene (B151609) ring requires careful selection of reagents and reaction conditions to control regioselectivity (where the group attaches) and chemoselectivity (which functional group reacts).

The introduction of the amino group is almost universally accomplished through the reduction of a corresponding nitro-substituted precursor. The nitro group is a strong deactivating and meta-directing group, which is useful for controlling the position of other substituents during the synthesis. Once the aromatic core is fully substituted, the nitro group is converted to the amine.

Common methods for this reduction include:

Catalytic Hydrogenation: This is a clean and efficient method using hydrogen gas and a metal catalyst, such as palladium on carbon (Pd/C), platinum, or nickel. It is often performed under mild conditions. A process for a related compound, 2-amino-4-fluorobenzoic acid, involves the catalytic reduction of a 4-fluoro-2-nitrohalogenobenzoic acid intermediate. google.com

Metal/Acid Reduction: Classic methods using metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid (e.g., HCl) are also effective.

Sulfide Reduction: Reagents like sodium polysulfide can be used for the reduction of nitro groups. google.com For example, 4-chloro-2-nitrotoluene (B43163) can be reduced to 5-chloro-2-methyl aniline (B41778) using this method. google.com

The choice of reduction method depends on the presence of other functional groups in the molecule that might be sensitive to the reaction conditions.

The precise installation of halogen atoms is a critical aspect of the synthesis.

Chlorination: Direct chlorination of the aromatic ring can be achieved using various reagents. For activated rings, such as those containing an amino or hydroxyl group, milder chlorinating agents are preferred to avoid over-chlorination and control regioselectivity. N-chlorosuccinimide (NCS) is a widely used reagent for this purpose, offering a more controlled reaction compared to chlorine gas. google.com In a synthesis for a similar compound, 4-amino-5-chloro-2-methoxybenzoic acid, the methyl ester of 4-amino-2-methoxybenzoic acid is chlorinated using NCS in a 1:1 molar ratio. google.com The directing effects of the existing substituents (amino and fluoro groups) are paramount in determining the position of chlorination. The strongly activating amino group and the ortho-, para-directing fluoro group would direct the incoming chlorine to the C5 position.

Fluorination: Direct fluorination of aromatic rings is often aggressive and difficult to control. Therefore, it is more common for the fluorine atom to be present in the starting material. Synthetic routes often begin with commercially available fluoroaromatic compounds, such as m-fluoroaniline or 3-chloro-4-fluorobenzonitrile. google.comgoogle.com The synthesis then builds the rest of the molecule around this fluorinated core.

The carboxylic acid group can be introduced through several methods. One common strategy is the oxidation of a methyl group on the aromatic ring using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid.

A milder and more selective method, particularly useful when sensitive functional groups are present, is the Pinnick oxidation . This reaction converts an aldehyde to a carboxylic acid using sodium chlorite (B76162) (NaClO₂) under mild acidic conditions. wikipedia.orgpsiberg.comnrochemistry.com The active oxidant is chlorous acid (HClO₂), which is generated in situ. psiberg.comnrochemistry.com This method is advantageous due to its tolerance of a wide range of functional groups and its effectiveness with sterically hindered substrates. wikipedia.orgsoton.ac.uk

A typical Pinnick oxidation protocol involves:

ReagentRoleTypical Conditions
Aldehyde PrecursorSubstrateStarting material for oxidation.
Sodium Chlorite (NaClO₂)Oxidizing AgentPrimary source of the active oxidant.
Buffer (e.g., NaH₂PO₄)pH ControlMaintains mild acidic conditions for the formation of chlorous acid. psiberg.com
Scavenger (e.g., 2-methyl-2-butene)Byproduct RemovalRemoves the reactive hypochlorous acid (HOCl) byproduct to prevent side reactions. nrochemistry.comyoutube.com
SolventReaction MediumOften a mixture like tert-butanol (B103910) and water. youtube.com

This method has been successfully used in the synthesis of 4-amino-2-fluorobenzoic acid from the corresponding aldehyde, highlighting its utility in preparing structurally related compounds. google.com

Novel Synthetic Approaches and Methodological Advancements

One area of advancement involves the development of more selective halogenation techniques that can operate under milder conditions and with greater regiochemical control, potentially eliminating the need for protecting groups. Furthermore, C-H activation strategies are an emerging field that could, in principle, allow for the direct introduction of functional groups onto the aromatic ring without pre-functionalized starting materials, though this remains a significant challenge for complex, polysubstituted molecules.

Another approach involves the development of novel multi-component reactions where several bonds are formed in a single operation, drastically shortening the synthetic sequence. While specific examples for this compound are not widely reported, the principles of modern synthetic organic chemistry are continuously being applied to the synthesis of complex pharmaceutical intermediates. This includes the use of flow chemistry, which can improve safety, scalability, and reaction control for key steps like nitration or halogenation.

Catalytic Reactions in Synthesis (e.g., Pd/C hydrogenation)

A common and efficient method for the synthesis of aromatic amines is the reduction of the corresponding nitro compounds. In the case of this compound, a likely precursor is 2-chloro-4-fluoro-5-nitrobenzoic acid. The reduction of this nitro intermediate is often accomplished through catalytic hydrogenation, a process that employs a catalyst to facilitate the reaction between hydrogen gas and the substrate.

Palladium on carbon (Pd/C) is a widely used and highly effective catalyst for the hydrogenation of nitroarenes to anilines. This method is favored for its high chemoselectivity, meaning it selectively reduces the nitro group without affecting other functional groups on the aromatic ring, such as the fluorine and chlorine atoms, or the carboxylic acid group. The reaction is typically carried out in a suitable solvent under a hydrogen atmosphere.

The general reaction scheme for the catalytic hydrogenation of 2-chloro-4-fluoro-5-nitrobenzoic acid to this compound is as follows:

Reaction Scheme: Cl(F)C₆H₂(NO₂)COOH + 3H₂ --(Pd/C)--> Cl(F)C₆H₂(NH₂)COOH + 2H₂O

Key parameters that influence the efficiency of this catalytic reaction include the choice of solvent, hydrogen pressure, reaction temperature, and catalyst loading. Solvents such as methanol (B129727), ethanol (B145695), or water are often employed. The reaction conditions are typically mild, which is advantageous for preserving the integrity of the molecule's other functional groups. For instance, a patent for the preparation of 4-aminobenzoic acid from 4-nitrobenzoic acid suggests that the hydrogenation can be carried out in an aqueous solution of the sodium salt of the nitro compound, followed by acidification. This approach can enhance the solubility of the starting material and facilitate the reaction. google.com

The following table outlines typical reaction conditions for the catalytic hydrogenation of nitroaromatic compounds, which can be adapted for the synthesis of this compound.

ParameterTypical RangeRemarks
Catalyst 5-10% Pd/CLower catalyst loading is preferred for cost-effectiveness.
Solvent Methanol, Ethanol, WaterChoice of solvent can affect reaction rate and product isolation.
Hydrogen Pressure 1-10 atmHigher pressure can increase the reaction rate but requires specialized equipment.
Temperature 25-80 °CMild temperatures are generally sufficient and prevent side reactions.
Reaction Time 2-24 hoursMonitored by techniques like TLC or HPLC to determine completion.

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles is increasingly important in chemical synthesis to minimize environmental impact. The synthesis of this compound can be designed to be more environmentally benign by considering several of the twelve principles of green chemistry.

Prevention of Waste: Designing a synthetic route with high atom economy and high yields minimizes the generation of waste. The catalytic hydrogenation step, for example, has a high atom economy as the primary byproduct is water.

Safer Solvents and Auxiliaries: The choice of solvent is critical. Water is an ideal green solvent due to its non-toxic and non-flammable nature. organic-chemistry.org If organic solvents are necessary, greener alternatives such as ethanol or isopropanol (B130326) are preferred over more hazardous solvents like chlorinated hydrocarbons. whiterose.ac.uk The use of deep eutectic solvents (DESs) is also an emerging green alternative in amine synthesis. mdpi.com

Catalysis: The use of catalytic reagents like Pd/C is superior to stoichiometric reagents. Catalysts are used in small amounts and can often be recovered and reused, reducing waste and cost. wikipedia.org

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. Catalytic hydrogenations can often be run under mild conditions.

Use of Renewable Feedstocks: While the direct synthesis from renewable feedstocks may not be currently feasible for this specific compound, biosynthetic methods for producing aminobenzoic acids from glucose are being explored and represent a future direction for sustainable production. researchgate.netmdpi.com

The following table summarizes the application of green chemistry principles to the synthesis of this compound.

Green Chemistry PrincipleApplication in Synthesis
Waste Prevention High-yield reactions, such as catalytic hydrogenation, minimize byproduct formation.
Atom Economy The reduction of the nitro group to an amine has a high atom economy.
Less Hazardous Chemical Syntheses Avoiding the use of toxic reagents like heavy metals in stoichiometric amounts.
Safer Solvents Utilizing water or green organic solvents like ethanol. jk-sci.com
Design for Energy Efficiency Employing reactions that proceed at or near ambient temperature and pressure.
Catalysis Using recyclable catalysts like Pd/C instead of stoichiometric reductants.

Industrial Scale Synthesis Considerations

Scaling up the synthesis of this compound from the laboratory to an industrial scale introduces several important considerations to ensure safety, efficiency, and cost-effectiveness.

Process Safety: Catalytic hydrogenation with hydrogen gas can be hazardous on a large scale due to the flammability of hydrogen. Industrial processes must incorporate robust safety measures, including proper reactor design, monitoring of hydrogen levels, and potentially the use of transfer hydrogenation, which uses a safer source of hydrogen.

Heat Management: The reduction of nitro compounds is an exothermic reaction. Effective heat management is crucial on an industrial scale to prevent runaway reactions. This involves the use of jacketed reactors with cooling systems and careful control of the rate of addition of reagents.

Catalyst Handling and Recovery: The cost of palladium makes catalyst recovery and recycling a critical economic factor. Filtration is a common method for separating the heterogeneous Pd/C catalyst from the reaction mixture. The efficiency of this process and the ability to reuse the catalyst multiple times are key to an economically viable process.

Waste Treatment: The treatment and disposal of any waste streams, including spent catalyst and solvent residues, must comply with environmental regulations. The development of a process that minimizes waste is therefore highly desirable.

The following table highlights key considerations for the industrial scale synthesis.

ConsiderationIndustrial Scale Implication
Safety Use of specialized equipment for handling hydrogen gas; implementation of robust temperature control.
Cost Efficient catalyst recovery and recycling; high-yield reactions to maximize product output from raw materials.
Efficiency Optimization of reaction parameters to minimize batch cycle times.
Environmental Minimization of waste streams; adherence to regulations for waste disposal.

Optimization of Reaction Conditions and Process Development

The optimization of reaction conditions is a critical aspect of process development, aiming to maximize yield and purity while minimizing costs and environmental impact.

Yield Enhancement Studies

Maximizing the yield of this compound is a primary goal of process optimization. Several factors can be systematically varied to enhance the yield of the final product.

Catalyst Selection and Loading: While Pd/C is a common choice, other catalysts such as platinum on carbon (Pt/C) or Raney nickel could be screened for higher activity or selectivity. The optimal loading of the catalyst needs to be determined, as too little may result in an incomplete reaction, while too much can be uneconomical.

Solvent Effects: The choice of solvent can significantly impact the reaction rate and yield. A solvent that provides good solubility for both the starting material and hydrogen gas is ideal. For example, a patent for a similar process found that conducting the hydrogenation in an aqueous solution of the sodium salt of the nitrobenzoic acid was effective. google.com

Temperature and Pressure: A systematic study of the effect of temperature and hydrogen pressure can identify the optimal conditions for maximizing the yield. For instance, in the catalytic reduction of p-nitrobenzoic acid, the reaction rate was found to be dependent on pressure. osti.gov

Reaction Time: Monitoring the reaction progress over time allows for the determination of the minimum time required to achieve maximum conversion, thus improving throughput.

The following table illustrates a hypothetical experimental design for yield enhancement studies.

ExperimentCatalystSolventTemperature (°C)Pressure (atm)Yield (%)
15% Pd/CMethanol25185
210% Pd/CMethanol25190
35% Pd/CEthanol40595
45% Pt/CMethanol25180

Purity Improvement Methodologies

Achieving high purity of the final product is essential, particularly for pharmaceutical applications. Several strategies can be employed to minimize the formation of impurities and to remove any that are formed.

Control of Reaction Conditions: Byproducts can arise from side reactions, such as dehalogenation (loss of chlorine or fluorine) during catalytic hydrogenation. Careful control of reaction temperature, pressure, and time can minimize these side reactions. The use of a more selective catalyst can also be beneficial.

Purity of Starting Materials: The purity of the starting 2-chloro-4-fluoro-5-nitrobenzoic acid will directly impact the purity of the final product. Purification of the starting material may be necessary to remove any impurities that could be carried through the synthesis.

Work-up Procedure: The work-up procedure following the reaction is critical for removing the catalyst and any soluble byproducts. This typically involves filtration to remove the catalyst, followed by extraction and washing steps.

Isolation and Purification Techniques in Research Synthesis

The final step in the synthesis is the isolation and purification of this compound to meet the required specifications.

Crystallization: Crystallization is a powerful technique for purifying solid compounds. slideshare.net The crude product can be dissolved in a suitable solvent at an elevated temperature, and then allowed to cool slowly. The desired compound will crystallize out, leaving impurities behind in the solvent. The choice of solvent is crucial for effective purification. Water or a mixture of water and an organic solvent is often a good choice for polar compounds like aminobenzoic acids. youtube.com

Filtration and Drying: After crystallization, the purified solid is collected by filtration, typically under vacuum. The solid is then washed with a small amount of cold solvent to remove any remaining impurities. Finally, the product is dried to remove any residual solvent.

Chromatography: In cases where crystallization does not provide sufficient purity, chromatographic techniques such as column chromatography can be used for purification, although this is more common on a laboratory scale than on an industrial scale due to cost and complexity.

The following table outlines common isolation and purification techniques.

TechniqueDescription
Crystallization The crude product is dissolved in a hot solvent and allowed to cool, leading to the formation of pure crystals. youtube.com
Filtration The purified solid is separated from the mother liquor using a funnel and filter paper.
Washing The filtered solid is washed with a cold solvent to remove surface impurities.
Drying The purified product is dried in an oven or under vacuum to remove residual solvent.

Reactivity and Derivatization Chemistry of 4 Amino 5 Chloro 2 Fluorobenzoic Acid

Chemical Transformations Involving the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for derivatization, enabling the formation of esters and amides, which are crucial linkages in many biologically active molecules and functional materials.

Esterification Reactions

Esterification of 4-Amino-5-chloro-2-fluorobenzoic acid is a common transformation to modify its solubility, protect the carboxylic acid group, or prepare it for further reactions. A prevalent method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. mdpi.com This acid-catalyzed reaction is typically performed under reflux conditions to drive the equilibrium towards the ester product.

For instance, reacting this compound with methanol (B129727) or ethanol (B145695) in the presence of a catalytic amount of sulfuric acid yields the corresponding methyl or ethyl ester. mdpi.comresearchgate.net

ReactantReagentConditionsProduct
This compoundMethanol (CH₃OH), Sulfuric Acid (H₂SO₄, cat.)RefluxMethyl 4-amino-5-chloro-2-fluorobenzoate
This compoundEthanol (C₂H₅OH), Sulfuric Acid (H₂SO₄, cat.)RefluxEthyl 4-amino-5-chloro-2-fluorobenzoate
This compoundThionyl Chloride (SOCl₂) in MethanolRoom TemperatureMethyl 4-amino-5-chloro-2-fluorobenzoate

Amide Bond Formation

The formation of an amide bond is one of the most frequent reactions in organic synthesis, particularly in peptide chemistry and drug discovery. luxembourg-bio.com Direct reaction between a carboxylic acid and an amine is generally unfavorable and requires high temperatures. luxembourg-bio.com Therefore, "coupling reagents" are employed to activate the carboxylic acid and facilitate amide bond formation under milder conditions. uantwerpen.be

Commonly used coupling reagents include carbodiimides like Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC), often in combination with additives such as 1-Hydroxybenzotriazole (HOBt) to minimize side reactions and epimerization. luxembourg-bio.comresearchgate.net More advanced reagents, such as phosphonium (B103445) salts (e.g., PyBOP) and aminium/uronium salts (e.g., HATU, HBTU), offer high efficiency for forming amide bonds, even with sterically hindered substrates. researchgate.net

Reactant 1Reactant 2Coupling Reagent/SystemBase (if applicable)Product
This compoundPrimary/Secondary Amine (R-NH₂)EDAC / HOBtDiisopropylethylamine (DIPEA)N-substituted 4-amino-5-chloro-2-fluorobenzamide
This compoundPrimary/Secondary Amine (R-NH₂)HATUDIPEA or Triethylamine (TEA)N-substituted 4-amino-5-chloro-2-fluorobenzamide
This compoundPrimary/Secondary Amine (R-NH₂)PyBOPDIPEAN-substituted 4-amino-5-chloro-2-fluorobenzamide

Carboxylic Acid Activation Strategies

To enhance the reactivity of the carboxylic acid towards nucleophiles like amines and alcohols, it can be converted into a more electrophilic intermediate. rsc.org This "activation" is the underlying principle of using coupling reagents but can also be performed as a discrete step.

A classic activation method is the conversion of the carboxylic acid to an acyl chloride. libretexts.org Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are effective for this transformation. youtube.comcrunchchemistry.co.uk The resulting acyl chloride is highly reactive and readily couples with amines or alcohols, often at room temperature, to form amides and esters, respectively. crunchchemistry.co.uk Another strategy involves the formation of a mixed anhydride (B1165640) using reagents like dialkyl pyrocarbonates. researchgate.net

Activation StrategyReagentIntermediate FormedKey Features
Acyl Chloride FormationThionyl Chloride (SOCl₂)4-Amino-5-chloro-2-fluorobenzoyl chlorideHighly reactive; gaseous byproducts (SO₂, HCl) are easily removed. youtube.com
Acyl Chloride FormationOxalyl Chloride ((COCl)₂)4-Amino-5-chloro-2-fluorobenzoyl chlorideMilder conditions than SOCl₂; gaseous byproducts.
Mixed Anhydride FormationDi-tert-butyl pyrocarbonate (Boc₂O) / Pyridine (B92270)Mixed carboxylic-carbonic anhydrideEffective for preparing amides from N-protected amino acids. researchgate.net

Chemical Transformations Involving the Amino Group

The nucleophilic amino group offers a second major site for derivatization on the this compound scaffold. It readily undergoes reactions with electrophiles, and it often requires protection during reactions at the carboxylic acid moiety to prevent self-polymerization or other unwanted side reactions.

Acylation Reactions

The amino group can be acylated to form amides. This reaction is fundamental for introducing various substituents onto the nitrogen atom. Common acylating agents include acyl chlorides and acid anhydrides. reddit.com The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the acidic byproduct (e.g., HCl) generated during the reaction. For example, N-acetylation can be achieved using acetyl chloride or acetic anhydride. libretexts.org

ReactantAcylating AgentBase/SolventProduct
This compoundAcetyl Chloride (CH₃COCl)Potassium Carbonate (K₂CO₃) / DMF4-(Acetylamino)-5-chloro-2-fluorobenzoic acid
This compoundAcetic Anhydride ((CH₃CO)₂O)Aqueous Sodium Acetate (NaOAc)4-(Acetylamino)-5-chloro-2-fluorobenzoic acid
This compoundBenzoyl Chloride (C₆H₅COCl)Pyridine4-(Benzoylamino)-5-chloro-2-fluorobenzoic acid

Protection and Deprotection Strategies

To perform selective modifications on the carboxylic acid group, the more nucleophilic amino group must often be temporarily blocked or "protected." masterorganicchemistry.com Carbamates are the most common class of protecting groups for amines due to their ease of installation, stability under a wide range of conditions, and selective removal. masterorganicchemistry.com

The two most widely used amine-protecting groups in modern organic synthesis are the tert-butyloxycarbonyl (Boc) group and the 9-fluorenylmethyloxycarbonyl (Fmoc) group. americanpeptidesociety.org The Boc group is installed using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and is readily cleaved under acidic conditions (e.g., with trifluoroacetic acid, TFA). masterorganicchemistry.commdpi.com In contrast, the Fmoc group is introduced using reagents like Fmoc-Cl or Fmoc-OSu and is removed under mild basic conditions, typically with a solution of piperidine (B6355638) in DMF. americanpeptidesociety.org The orthogonal nature of these two groups (one acid-labile, one base-labile) is a cornerstone of complex multistep syntheses, such as solid-phase peptide synthesis. americanpeptidesociety.orgresearchgate.net

Protecting GroupProtection ReagentTypical Installation ConditionsDeprotection ReagentTypical Deprotection Conditions
Boc (tert-butyloxycarbonyl)Di-tert-butyl dicarbonate (Boc₂O)Base (e.g., NaHCO₃, TEA), Solvent (e.g., Dioxane/H₂O, THF)Trifluoroacetic Acid (TFA)Neat TFA or in Dichloromethane (DCM) at room temperature. masterorganicchemistry.com
Fmoc (9-fluorenylmethyloxycarbonyl)Fmoc-OSu or Fmoc-ClBase (e.g., NaHCO₃), Solvent (e.g., Dioxane/H₂O)Piperidine20% Piperidine in Dimethylformamide (DMF) at room temperature. americanpeptidesociety.org

Formation of Hydrazide-Hydrazones

The synthesis of hydrazide-hydrazone derivatives from this compound is a two-step process. First, the carboxylic acid functional group is converted into a hydrazide. This is typically achieved by first esterifying the carboxylic acid (e.g., to a methyl or ethyl ester) and then reacting the resulting ester with hydrazine (B178648) hydrate. researchgate.net

Once the 4-Amino-5-chloro-2-fluorobenzohydrazide intermediate is formed, it can be readily converted into a variety of hydrazide-hydrazones. This is accomplished through a condensation reaction with a range of aromatic or heterocyclic aldehydes and ketones. mdpi.com The reaction is often catalyzed by a small amount of acid, such as glacial acetic acid, and carried out in a solvent like ethanol under reflux. mdpi.com The resulting hydrazide-hydrazone products precipitate from the reaction mixture and can be purified by recrystallization. mdpi.com Hydrazide-hydrazones are a class of compounds that have garnered significant interest due to their diverse biological activities. nih.govnih.gov

Table 1: General Synthesis of Hydrazide-Hydrazones

Step Reactants Product Typical Conditions
1. Hydrazide Formation This compound ester, Hydrazine hydrate 4-Amino-5-chloro-2-fluorobenzohydrazide Ethanol, Reflux

| 2. Hydrazone Formation | 4-Amino-5-chloro-2-fluorobenzohydrazide, Aldehyde/Ketone | Hydrazide-Hydrazone Derivative | Ethanol, Glacial Acetic Acid (catalyst), Reflux |

Schiff Base Formation

Schiff bases, characterized by an azomethine or imine group (-C=N-), are synthesized from the primary amino group of this compound. This transformation is typically a direct condensation reaction between the amino group of the benzoic acid derivative and the carbonyl group of an aldehyde or ketone. researchgate.netsemanticscholar.org

The reaction is generally carried out by refluxing the two reactants in a suitable solvent, such as methanol or ethanol, often with a few drops of a weak acid catalyst like glacial acetic acid to facilitate the dehydration process. researchgate.netnih.gov The resulting Schiff base often precipitates upon cooling and can be purified by crystallization. semanticscholar.org A wide variety of aromatic aldehydes can be used in this synthesis, leading to a diverse library of Schiff base derivatives with different substituents. researchgate.netmdpi.com

Table 2: Representative Schiff Base Synthesis

Reactant 1 Reactant 2 Product Class Typical Conditions

Reactions of the Halogen Substituents

The presence of two different halogen atoms, fluorine and chlorine, on the aromatic ring opens up possibilities for substitution and coupling reactions, allowing for further functionalization of the molecule.

Nucleophilic Aromatic Substitution at Halogenated Positions

Nucleophilic aromatic substitution (SNA) is a key reaction for aryl halides, particularly when the ring is activated by electron-withdrawing groups. libretexts.orgmasterorganicchemistry.com In this compound, the carboxylic acid and the fluorine atom act as electron-withdrawing groups, which can facilitate the attack of nucleophiles on the ring. The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org

The fluorine atom at the C2 position is ortho to the electron-withdrawing carboxylic acid group, which strongly activates this position for nucleophilic attack. masterorganicchemistry.com In contrast, the chlorine atom at the C5 position is meta to the carboxylic acid, receiving less activation. Although fluorine is typically a poor leaving group in SN1 and SN2 reactions, it is often an excellent leaving group in SNAr reactions because its high electronegativity strongly polarizes the carbon-halogen bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack. youtube.com Therefore, nucleophilic aromatic substitution on this molecule would be expected to preferentially occur at the C2 position, replacing the fluorine atom.

Cross-Coupling Methodologies for Aryl-Halide Functionalization

Aryl halides are versatile substrates for various transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. The chloro and fluoro substituents on this compound could potentially serve as handles for such transformations.

While the C-F bond is generally the most difficult to activate, specialized catalytic systems have been developed for its use in cross-coupling. The C-Cl bond is more commonly used in reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination. In Suzuki-Miyaura reactions, an aryl halide is coupled with an organoboron compound in the presence of a palladium catalyst and a base. nih.gov This methodology could be applied to the chloro-substituted position of this compound to introduce new aryl or alkyl groups, significantly increasing molecular complexity. nih.gov

Synthesis of Complex Derivatives and Analogues

The multiple functional groups on this compound make it an excellent scaffold for the synthesis of more complex molecules and structural analogues for various applications, including medicinal chemistry.

Structural Modification Studies

Research on structurally similar compounds, such as 4-amino-3-chloro benzoate (B1203000) esters, demonstrates the utility of this chemical scaffold in generating diverse libraries of bioactive compounds. nih.gov Following similar synthetic pathways, this compound can be used as a starting material to produce a variety of heterocyclic derivatives.

For example, the synthesis can begin with the conversion of the carboxylic acid to its corresponding hydrazide. This key intermediate can then be used to synthesize:

1,3,4-Oxadiazole derivatives: By reacting the hydrazide with various substituted benzoic acids. nih.gov

Benzohydrazone derivatives: Through condensation of the hydrazide with different aromatic aldehydes. nih.gov

Hydrazine-1-carbothioamide derivatives: By reacting the hydrazide with isothiocyanate compounds. nih.gov

These studies highlight how the core structure of a substituted aminobenzoic acid can be systematically modified at the carboxylic acid and amino positions to explore structure-activity relationships and develop novel compounds. nih.gov

Exploration of Novel Chemical Linkages

The reactivity of this compound, a substituted anthranilic acid, provides a versatile platform for the exploration of novel chemical linkages, primarily through the strategic manipulation of its amino and carboxylic acid functionalities. Research in this area focuses on the synthesis of new heterocyclic systems and other derivatives with potential applications in medicinal chemistry and materials science. The presence of the electron-withdrawing fluorine and chlorine atoms, in addition to the electron-donating amino group, influences the reactivity of the aromatic ring and the functional groups, enabling a diverse range of chemical transformations.

The primary routes for derivatization involve reactions at the amino and carboxyl groups to form new amide and ester bonds, as well as cyclization reactions to construct fused heterocyclic rings. These transformations are fundamental in organic synthesis and are employed to generate libraries of compounds for biological screening and the development of new materials.

Formation of Heterocyclic Systems

A significant area of exploration in the derivatization of this compound is its use as a precursor for the synthesis of various fused heterocyclic compounds. Anthranilic acid and its derivatives are well-established building blocks for the preparation of quinazolinones, benzoxazinones, and other related scaffolds, which are prevalent in many biologically active molecules.

One common strategy involves the initial acylation of the amino group, followed by a cyclization step. For instance, the reaction of an anthranilic acid with an acyl chloride or anhydride can lead to the formation of a benzoxazinone, which can then be further reacted with an amine to yield a quinazolinone. While specific studies commencing with this compound are not extensively detailed in publicly available literature, the reactivity of the closely related compound, 4-Chloro-2-fluoro-5-nitrobenzoic acid, serves as a strong predictor of its synthetic potential. nih.gov This nitro-analogue has been successfully employed as a building block for the solid-phase synthesis of a variety of nitrogen-containing heterocycles, including benzimidazoles, quinoxalinones, and benzodiazepinediones. nih.gov This precedent suggests that this compound would be a similarly valuable starting material for generating diverse heterocyclic libraries.

The general approach for the synthesis of quinazolinones from anthranilic acid derivatives is a well-established synthetic route. This typically involves a condensation reaction with a suitable reagent to form the pyrimidine (B1678525) ring.

Table 1: Representative Synthesis of a Quinazolinone Derivative

Reactant 1 Reactant 2 Product Reaction Conditions Yield (%) Reference
This compound Formamide 6-Chloro-8-fluoro-3,4-dihydroquinazolin-4-one Heating Not Reported N/A

This is a representative reaction based on established synthetic methodologies for quinazolinones from anthranilic acids. Specific yield and conditions for this exact substrate are not detailed in the cited literature but are inferred from general chemical principles.

Amide and Ester Bond Formation

The presence of both a carboxylic acid and an amino group allows for the straightforward formation of amide and ester linkages, which are fundamental connections in a vast array of organic molecules. These reactions are typically high-yielding and can be achieved under a variety of conditions.

The formation of amides from this compound can be accomplished by reacting it with a primary or secondary amine in the presence of a coupling agent. Similarly, esterification can be achieved by reacting the carboxylic acid with an alcohol under acidic conditions. These derivatizations are crucial for modifying the physicochemical properties of the parent molecule, such as solubility, lipophilicity, and metabolic stability, which is particularly important in the context of drug discovery.

Table 2: General Reactions for Amide and Ester Formation

Starting Material Reagent Linkage Formed Product Class
This compound Primary/Secondary Amine + Coupling Agent Amide N-Substituted 4-Amino-5-chloro-2-fluorobenzamides

Structural Elucidation and Advanced Characterization Techniques

Advanced Spectroscopic Techniques for Structural Characterization

Spectroscopy is fundamental to elucidating the molecular structure of 4-Amino-5-chloro-2-fluorobenzoic acid, with each technique offering unique insights into the compound's connectivity and electronic environment.

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, is instrumental in identifying the functional groups present in the molecule. The analysis of vibrational modes confirms the presence of the carboxylic acid, amine, and the substituted aromatic ring.

FT-IR spectroscopy measures the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the molecule's bonds. For this compound, the spectrum would be characterized by distinct peaks corresponding to the stretching and bending vibrations of its functional groups. Key expected absorptions include the O-H stretch of the carboxylic acid, which is typically broad due to hydrogen bonding, and the sharp C=O stretch. The N-H stretching vibrations of the primary amine group are also prominent. The aromatic ring gives rise to C-H and C=C stretching bands, while the C-F and C-Cl bonds would produce characteristic signals in the fingerprint region.

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it effective for analyzing the aromatic ring and carbon skeleton.

A summary of the principal expected vibrational bands for this compound is provided below.

Functional GroupVibrational ModeTypical Wavenumber Range (cm⁻¹)
Carboxylic AcidO-H stretch (H-bonded)3300 - 2500 (broad)
C=O stretch1710 - 1680
C-O stretch1320 - 1210
Primary AmineN-H stretch (symmetric & asymmetric)3500 - 3300
N-H bend (scissoring)1650 - 1580
Aromatic RingC-H stretch3100 - 3000
C=C stretch1600 - 1450
HalogensC-F stretch1400 - 1000
C-Cl stretch850 - 550

NMR spectroscopy is arguably the most powerful tool for determining the precise connectivity of atoms in a molecule. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment of hydrogen, carbon, and fluorine atoms within this compound.

¹H NMR: Proton NMR spectroscopy would reveal the number and types of hydrogen atoms. The spectrum is expected to show four distinct signals: one for the acidic proton of the carboxyl group (typically a broad singlet at a high chemical shift, >10 ppm), one for the two protons of the amine group (a broad singlet), and two signals for the two non-equivalent aromatic protons. These aromatic protons would appear as doublets due to coupling with the adjacent fluorine atom and potentially with each other, with their chemical shifts influenced by the electronic effects of all substituents on the ring.

¹³C NMR: The ¹³C NMR spectrum would show seven distinct signals, one for each unique carbon atom in the molecule. The carbon of the carboxyl group (C=O) would appear at the lowest field (highest chemical shift, typically 165-185 ppm). The six aromatic carbons would have their chemical shifts determined by the attached substituents. The carbon directly bonded to fluorine would show a large coupling constant (¹JC-F), appearing as a doublet, which is a key diagnostic feature. The carbons bonded to chlorine, the amino group, and the carboxyl group would also be clearly distinguishable.

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a crucial characterization technique. The spectrum would exhibit a single resonance for the fluorine atom on the aromatic ring. The chemical shift of this signal provides information about its electronic environment. Furthermore, this signal would be split into a multiplet due to coupling with the adjacent aromatic protons (typically ³JF-H), confirming its position on the benzene (B151609) ring.

NucleusExpected SignalsKey Expected Features
¹HAromatic H (x2), Amine NH₂ (x1), Carboxylic OH (x1)Aromatic signals split by F and H; broad signals for NH₂ and OH.
¹³CAromatic C (x6), Carboxylic C=O (x1)Downfield signal for C=O; C-F signal appears as a large doublet.
¹⁹FAromatic C-F (x1)Single resonance, split by adjacent protons.

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of this compound. Using techniques like Electrospray Ionization (ESI), the molecule can be gently ionized, typically by protonation ([M+H]⁺) or deprotonation ([M-H]⁻), and its mass-to-charge ratio (m/z) measured with very high precision. This allows for the calculation of the exact molecular formula, distinguishing it from other compounds with the same nominal mass. The presence of chlorine would be evident from the characteristic isotopic pattern of the molecular ion peak, with the ³⁷Cl isotope causing a secondary peak ([M+2]) approximately one-third the intensity of the main ³⁵Cl peak.

While no experimental data is publicly available, predicted m/z values for various adducts of the compound (C₇H₅ClFNO₂) have been calculated. uni.lu

Adduct TypeAdduct FormulaPredicted m/z
Protonated[M+H]⁺190.00656
Deprotonated[M-H]⁻187.99200
Sodiated[M+Na]⁺211.98850
Potassiated[M+K]⁺227.96244
Adduct with Ammonium[M+NH₄]⁺207.03310
Data is predicted and sourced from PubChemLite (CID 68683933). uni.lu

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The substituted benzene ring in this compound acts as a chromophore. The spectrum would be expected to show characteristic absorption bands in the UV region, typically between 200 and 400 nm, corresponding to π→π* electronic transitions within the aromatic system. The positions and intensities of the absorption maxima (λmax) are influenced by the auxochromic (amino) and other substituent groups on the ring, which modify the energy levels of the molecular orbitals.

Crystallographic Analysis and Solid-State Studies

While spectroscopic methods define molecular connectivity, crystallographic analysis reveals the precise arrangement of atoms in three-dimensional space and the nature of intermolecular interactions that govern the solid-state structure.

Single-crystal X-ray diffraction is the definitive method for determining the absolute structure of a crystalline solid. If a suitable single crystal of this compound were grown, this technique would provide precise measurements of bond lengths, bond angles, and torsion angles.

This analysis would confirm the planarity of the benzene ring and the geometry of the substituent groups. Crucially, it would elucidate the intermolecular interactions that dictate the crystal packing. It is highly probable that the structure would feature extensive hydrogen bonding. The carboxylic acid groups are likely to form centrosymmetric dimers via strong O-H···O hydrogen bonds, a common structural motif for carboxylic acids. Additionally, the amino group could act as a hydrogen bond donor, potentially forming N-H···O or N-H···F interactions with neighboring molecules, leading to the formation of a complex three-dimensional supramolecular network.

Hydrogen Bonding Networks and Intermolecular Interactions

The molecular structure of this compound, featuring a carboxylic acid group, an amino group, and halogen atoms, allows for the formation of a robust network of intermolecular interactions. The primary interactions governing the crystal lattice are hydrogen bonds. Classical hydrogen bonds, such as those between the carboxylic acid proton (O-H) and the carbonyl oxygen (C=O) of an adjacent molecule, often lead to the formation of centrosymmetric dimers.

Furthermore, the amino group (-NH₂) acts as a hydrogen bond donor, forming N-H⋯O bonds with the carboxylic acid group of neighboring molecules. These interactions, along with weaker C-H⋯O and C-H⋯F hydrogen bonds, contribute to the formation of a stable, three-dimensional architecture. The presence of chlorine and fluorine atoms also introduces the possibility of halogen bonding and other dipole-dipole interactions, further stabilizing the crystal structure.

Supramolecular Assemblies and Crystal Packing

The intricate network of hydrogen bonds and other intermolecular forces results in the formation of well-defined supramolecular assemblies. The aforementioned carboxylic acid dimers typically form a primary structural motif. These dimers are then interconnected through the N-H⋯O hydrogen bonds from the amino groups, creating extended chains or sheets. researchgate.net

Hirshfeld Surface Analysis and 2D Fingerprint Plots

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate close contacts, primarily corresponding to hydrogen bonds. doi.org

Table 1: Representative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for Similar Aromatic Compounds.
Interaction TypeTypical Contribution (%)Description
H···H~40-50%Represents contacts between hydrogen atoms, typically the largest contributor.
O···H/H···O~15-25%Corresponds to hydrogen bonding involving oxygen atoms.
C···H/H···C~10-20%Indicates weaker C-H···π and other van der Waals interactions. nih.gov
Cl···H/H···Cl~5-10%Highlights interactions involving the chlorine atom. nih.gov
F···H/H···F~5-15%Shows interactions involving the fluorine atom. researchgate.net

Polymorphism and Co-crystallization Research

Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical area of study, as different polymorphs can have distinct physical properties. While specific polymorphic studies on this compound are not extensively documented, research on related benzoic acid derivatives shows that subtle changes in crystallization conditions can lead to different packing arrangements.

Co-crystallization is a technique used to modify the physicochemical properties of a solid by combining it with another molecule (a co-former) in the same crystal lattice. researchgate.net Research into co-crystals of functionally similar molecules, such as other benzoic acids or aromatic amines, is an active field. nih.gov The goal is often to improve properties like solubility, stability, or bioavailability for pharmaceutical applications by forming new supramolecular synthons through hydrogen bonding with suitable co-formers. nih.gov

Advanced Chromatographic and Purity Assessment Methodologies

Ensuring the purity of this compound is essential for its intended applications. Chromatographic techniques are the primary methods used for this purpose.

High-Performance Liquid Chromatography (HPLC) for Quantitative Purity Assessment

High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode (RP-HPLC), is the standard method for the quantitative assessment of the purity of this compound and the detection of any process-related impurities. A validated HPLC method can accurately separate the main compound from starting materials, by-products, and degradation products. ekb.eg

The method development involves optimizing parameters such as the column, mobile phase composition, flow rate, and detection wavelength to achieve good resolution and peak shape. ekb.eg Method validation is performed according to International Conference on Harmonisation (ICH) guidelines, ensuring the method is specific, linear, accurate, precise, and robust.

Table 2: Typical RP-HPLC Parameters for the Analysis of Aromatic Carboxylic Acids.
ParameterTypical Condition
ColumnC18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase AAqueous buffer (e.g., 0.1% Phosphoric acid or Formic acid in water)
Mobile Phase BOrganic solvent (e.g., Acetonitrile or Methanol)
Elution ModeGradient or Isocratic
Flow Rate1.0 mL/min
DetectionUV Absorbance (e.g., at 210 nm or 254 nm)
Column Temperature25-30 °C

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity Checks

Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective technique used for qualitative purity checks and for monitoring the progress of chemical reactions during the synthesis of this compound.

In a typical TLC analysis, the compound is spotted onto a plate coated with a stationary phase, such as silica (B1680970) gel. The plate is then developed in a sealed chamber containing a suitable mobile phase, which is usually a mixture of a nonpolar solvent (like hexane (B92381) or ethyl acetate) and a polar solvent (like methanol). The components of the sample travel up the plate at different rates depending on their polarity and affinity for the stationary and mobile phases. After development, the separated spots are visualized, commonly under UV light. The Retention Factor (Rf) value for each spot is calculated to aid in identification. A single spot indicates a potentially pure compound, while multiple spots suggest the presence of impurities.

Theoretical and Computational Investigations of 4 Amino 5 Chloro 2 Fluorobenzoic Acid

Quantum Chemical Calculations (DFT)

DFT calculations are the standard for investigating the properties of molecules like 4-Amino-5-chloro-2-fluorobenzoic acid. These methods can provide highly accurate information on molecular structure and electronics.

Intermolecular Interaction Analysis

Natural Bond Orbital (NBO) Analysis for Intramolecular InteractionsNBO analysis provides insight into the intramolecular charge transfer and hyperconjugative interactions that stabilize a molecule. It examines the interactions between filled (donor) and empty (acceptor) orbitals. For molecules containing amino and carboxylic groups on a benzene (B151609) ring, significant stabilization often arises from the interaction between the lone pair electrons of the nitrogen and oxygen atoms and the antibonding orbitals of the aromatic ring.

While the principles and methods for these analyses are well-established, the specific quantitative data and detailed findings for this compound remain subjects for future research. The scientific community awaits a dedicated computational study to fully characterize this particular compound.

Investigation of Hydrogen Bonding and Halogen Bonding

The molecular structure of this compound possesses several functional groups capable of forming significant non-covalent interactions, which are crucial for its chemical behavior and interactions with other molecules. The amino (-NH2) and carboxylic acid (-COOH) groups are primary sites for hydrogen bonding, while the chlorine atom can participate in halogen bonding.

Hydrogen Bonding: Computational studies on analogous molecules, such as 2-Amino-5-fluorobenzoic acid, reveal the potential for both intramolecular and intermolecular hydrogen bonds. An intramolecular hydrogen bond is likely to form between the amino group proton and the adjacent carboxylic oxygen atom, creating a stable six-membered ring structure known as an S(6) ring. researchgate.net Intermolecularly, the carboxylic acid groups can form strong O-H···O hydrogen bonds, leading to the creation of inversion-related dimers, a common structural motif for carboxylic acids in the solid state. researchgate.net The amino group and the fluorine atom can also act as weaker hydrogen bond acceptors or donors in crystal packing. researchgate.net

Halogen Bonding: The chlorine atom on the aromatic ring is capable of forming halogen bonds. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophilic region (a Lewis base). Theoretical investigations into halogen bonding reveal that it is a complex interaction driven by electrostatics, dispersion, and donor-acceptor orbital interactions. nih.gov The presence of the electron-withdrawing fluorine atom and carboxylic acid group can enhance the electrophilic character of the chlorine atom, making it a more effective halogen bond donor. In biological systems or crystal structures, this chlorine atom could interact with nucleophilic sites like carbonyl oxygens or lone pairs on nitrogen atoms, influencing molecular recognition and binding affinity.

Conformational Analysis and Energetics

The flexibility and energetic landscape of this compound are primarily determined by the rotation of its functional groups relative to the benzene ring.

Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a proton. For this compound, potential tautomerism could involve the amino group (amino-imino tautomerism) or the carboxylic acid group. However, based on available scientific literature, the stability and energetics of different tautomeric forms of this specific molecule have not been a significant focus of theoretical and computational investigation. Aromatic amines and carboxylic acids are generally stable in their canonical forms under standard conditions.

Molecular flexibility is largely dictated by the energy barriers to rotation around single bonds. For this molecule, the most significant rotational degrees of freedom are around the exocyclic C-C bond of the carboxylic acid group and the C-N bond of the amino group.

For instance, the rotation of the carboxylic group in similar molecules involves overcoming significant energy barriers to interconvert between different conformers (e.g., cis and trans orientations of the O-H bond relative to the C=O bond). These barriers are influenced by steric hindrance and intramolecular interactions with adjacent substituents. The ortho-fluoro substituent, in particular, can influence the preferred orientation of the carboxylic acid group.

Table 1: Calculated Rotational Energy Barriers for Structurally Similar Benzoic Acids This table presents data for analogous compounds to illustrate the typical energy scales of rotational barriers.

CompoundTransformationEnergy Barrier (kJ·mol⁻¹)
2-Fluorobenzoic Acidcis-I → cis-II13.1
2-Fluorobenzoic Acidcis-II → cis-I15.9
2-Chloro-6-fluorobenzoic acidtrans → cis30.4
2-Chloro-6-fluorobenzoic acidcis → trans47.5

Data sourced from a computational study on ortho-substituted benzoic acids. nih.gov

Prediction of Molecular Properties

Computational methods are widely used to predict various physicochemical properties of molecules. For this compound, properties such as the collision cross section (CCS) have been calculated. The CCS is a measure of the effective area of an ion in the gas phase and is an important parameter in ion mobility-mass spectrometry for enhancing compound identification. uni.lu

Predicted CCS values for various adducts of this compound have been calculated using models like CCSbase and are available through databases such as PubChem. uni.lunih.gov These predictions provide valuable data for analytical chemistry applications.

Table 2: Predicted Collision Cross Section (CCS) for this compound Adducts This interactive table displays predicted CCS values. Users can sort the data by clicking on the column headers.

Adductm/zPredicted CCS (Ų)
[M+H]⁺190.00656132.2
[M-H]⁻187.99200133.7
[M+Na]⁺211.98850142.8
[M+K]⁺227.96244138.5
[M+NH₄]⁺207.03310152.0
[M+H-H₂O]⁺171.99654127.4
[M+HCOO]⁻233.99748150.4
[M+CH₃COO]⁻248.01313181.0
[M+Na-2H]⁻209.97395135.8
[M]⁺188.99873131.3
[M]⁻188.99983131.3

Data sourced from PubChem, calculated using CCSbase. uni.lu

Role As a Precursor and Scaffold in Advanced Organic Synthesis

Applications in the Synthesis of Complex Organic Molecules

The distinct functional groups of 4-amino-5-chloro-2-fluorobenzoic acid allow chemists to employ it in a variety of synthetic transformations to build elaborate organic structures.

Anthranilic acids and their derivatives are well-established precursors for the synthesis of various heterocyclic compounds. orgsyn.org The amino and carboxylic acid groups can participate in cyclization reactions to form fused ring systems. While direct examples for this compound are specific, the closely related compound, 4-chloro-2-fluoro-5-nitrobenzoic acid, demonstrates the potential of this scaffold. Through a process involving the reduction of the nitro group to an amine (yielding a structure analogous to the target compound), it serves as a starting material for various condensed nitrogenous heterocycles. nih.gov This methodology is suitable for producing diverse libraries of heterocycles significant in drug discovery. nih.gov

The synthetic utility of this scaffold allows for the preparation of several important heterocyclic cores, as outlined in the table below.

Heterocyclic CoreSynthetic ApproachReference
BenzimidazolesImmobilization on a resin, chlorine substitution, nitro group reduction, and cyclization. nih.gov
BenzotriazolesImmobilization on a resin, chlorine substitution, nitro group reduction, and cyclization. nih.gov
QuinoxalinonesImmobilization on a resin, chlorine substitution, nitro group reduction, and cyclization. nih.gov
BenzodiazepinedionesImmobilization on a resin, chlorine substitution, nitro group reduction, and cyclization. nih.gov

This table is based on the synthetic potential demonstrated by the structurally similar 4-chloro-2-fluoro-5-nitrobenzoic acid.

Halogenated benzoic acid derivatives are recognized as valuable intermediates in the synthesis of medicinally important compounds, including quinolone carboxylic acids, a class of potent antibacterial agents. mdpi.com The structural framework of this compound contains the necessary components that, through a series of synthetic steps, could be elaborated into the quinolone core. The synthesis of quinolones often involves the cyclization of an appropriately substituted aniline (B41778) derivative with a component that builds the second ring containing the carboxylic acid at the 3-position.

Utilization in Scaffold-Based Drug Discovery Research

In modern drug discovery, a "scaffold" refers to the core structure of a molecule upon which various substituents are attached to create a library of related compounds. This compound is an ideal candidate for such a scaffold due to its multiple points for diversification.

The unique substitution pattern of this compound makes it an excellent starting point for medicinal chemistry programs. smolecule.com The amino group, carboxylic acid, and the aromatic ring itself can be modified to explore the chemical space around the central scaffold. Halogenated aminobenzoic acids are versatile building blocks for developing novel molecules with potential therapeutic applications. mdpi.com For instance, related fluorinated benzoic acid building blocks are used in the molecular design of targeted therapies like Aurora kinase inhibitors. ossila.com The presence of halogen atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of a potential drug molecule, such as metabolic stability and binding affinity. ossila.com

Combinatorial chemistry is a powerful strategy used to rapidly generate a large number of diverse molecules for high-throughput screening. The "split-and-pool" synthesis method, often performed on a solid support, is a common technique for creating these chemical libraries. nih.gov Molecules like this compound are well-suited for this approach. The carboxylic acid can be anchored to a resin, while the amino group and the aromatic ring can be subjected to a series of reactions with different building blocks to produce a large and diverse library of compounds for biological screening. nih.gov A structurally related compound, 3-amino-5-hydroxybenzoic acid, has been successfully used as a core structure to prepare a non-peptide library of over 2000 compounds using solid-phase techniques. nih.gov

Intermediate in Agrochemical Synthesis

Beyond pharmaceuticals, this compound and its close derivatives play a crucial role in the agrochemical industry. These compounds serve as key intermediates in the manufacturing of modern crop protection agents. smolecule.com Specifically, research has shown that 5-amino-2-chloro-4-fluorobenzoic acid is a vital intermediate in the synthesis of the potent herbicide Saflufenacil. smolecule.com Saflufenacil is used to control a wide range of broadleaf weeds in various crops. smolecule.com The methyl ester of this benzoic acid derivative is also directly cited as an intermediate in the production pathway for this herbicide. kinsotech.com

Agrochemical ProductRole of PrecursorReference
SaflufenacilKey intermediate in the synthesis pathway. smolecule.comkinsotech.com

Precursor for Herbicide Intermediates (e.g., Saflufenacil intermediate synthesis)

This compound, often used in its ester form (such as methyl or ethyl 2-chloro-4-fluoro-5-aminobenzoate), is a critical precursor in the synthesis of intermediates for the herbicide Saflufenacil. thieme-connect.deresearchgate.net Saflufenacil is a potent inhibitor of the protoporphyrinogen (B1215707) oxidase (PPO) enzyme, used to control broadleaf weeds in various crops. springernature.com

The synthesis process, as detailed in several patents, involves a multi-step reaction pathway. thieme-connect.denih.gov A key initial step is the reaction of the aminobenzoate derivative with an acetoacetate, such as ethyl 4,4,4-trifluoroacetoacetate. This reaction is typically conducted in a solvent like toluene (B28343) or chlorobenzene (B131634) and in the presence of an alkaline catalyst. thieme-connect.denih.gov This is followed by further reactions, including cyclization with methylamine (B109427) hydrochloride, to form the pyrimidinedione ring system characteristic of Saflufenacil. thieme-connect.denih.gov The process highlights the compound's role as a foundational scaffold upon which the final complex herbicidal molecule is constructed.

Table 1: Synthesis of Saflufenacil Intermediate This table is interactive. Users can sort and filter the data.

Reactant 1 Reactant 2 Catalyst/Solvent Temperature Product Yield (%) Reference
Methyl 2-chloro-4-fluoro-5-aminobenzoate Ethyl trifluoroacetoacetate Sodium hydroxide (B78521) / Toluene 100°C Intermediate (1) 90% nih.gov
Methyl 2-chloro-4-fluoro-5-aminobenzoate Ethyl trifluoroacetoacetate Sodium ethylate / Chlorobenzene 120°C Intermediate (1) 91% nih.gov

Applications in Advanced Material Science

While the structural characteristics of this compound—such as its rigid aromatic core, potential for hydrogen bonding (amino and carboxyl groups), and the presence of halogens capable of halogen bonding—suggest its utility in polymer and supramolecular chemistry, specific applications are not widely documented in current literature.

Synthesis of Polymeric Electrolyte Membranes and Related Materials

No specific research detailing the use of this compound for the synthesis of polymeric electrolyte membranes was identified in the reviewed literature. This specific application remains a potential area for future exploration, given the use of other aminobenzoic acid derivatives in creating proton-conductive materials.

Integration into Functional Polymers and Supramolecular Materials

There is currently a lack of specific documented examples of this compound being integrated into functional polymers or supramolecular materials. The development of aromatic polyamides (aramids) or other condensation polymers from substituted aminobenzoic acids is a known strategy for creating high-performance materials. google.com However, the application of this specific trifunctional monomer in this context has not been detailed.

Applications in Peptide Synthesis

Substituted aminobenzoic acids are utilized in peptide science as non-natural amino acid analogues or "peptidomimetics." springernature.com Their incorporation into a peptide backbone can enforce specific secondary structures, such as turns or helices, and can increase the peptide's resistance to enzymatic degradation. thieme-connect.despringernature.com

The general strategy for incorporating aminobenzoic acids into a peptide chain involves using standard solid-phase or solution-phase peptide synthesis protocols. thieme-connect.de The aminobenzoic acid unit is typically protected with standard protecting groups used in peptide chemistry, such as Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl), to allow for its sequential addition to the growing peptide chain. thieme-connect.de While the weak nucleophilicity of the aromatic amino group and the reduced reactivity of the carboxyl group can present challenges, established coupling reagents can facilitate peptide bond formation. thieme-connect.de

Although these general principles apply, and the ribosomal incorporation of aminobenzoic acids has been studied, no research was found that specifically documents the synthesis of a peptide containing the this compound unit. acs.org Its use as a halogenated aromatic spacer in peptidomimetics remains a prospective application for designing novel bioactive molecules.

Environmental Fate and Biotransformation Research of Fluorinated Benzoic Acids

Mechanistic Studies of Microbial Degradation Pathways

The microbial breakdown of fluorinated aromatic compounds is a complex process involving a series of enzymatic reactions. These pathways are crucial for the detoxification and mineralization of these xenobiotic compounds in the environment.

Several bacterial strains capable of utilizing fluorobenzoates as their sole source of carbon and energy have been isolated from soil and water samples. These microorganisms have evolved specific enzymatic machinery to overcome the challenges posed by the stable C-F bond. Genera such as Alcaligenes, Pseudomonas, and Aureobacterium have been identified as key players in the degradation of monofluorobenzoates. nih.govnih.gov For instance, certain Alcaligenes strains have demonstrated the ability to grow on all three isomers of monofluorobenzoate, showcasing their metabolic versatility. nih.govnih.gov Similarly, Pseudomonas species are well-known for their capacity to degrade a wide range of aromatic compounds, including halogenated ones. asm.org The degradation of these compounds is often initiated by the activation of the aromatic ring, a step that is critical for subsequent cleavage and metabolism. nih.gov In anaerobic environments, denitrifying bacteria like Thauera aromatica have been shown to completely degrade 4-fluorobenzoate (B1226621), highlighting that microbial degradation of fluoroaromatics is not limited to aerobic conditions. nih.gov

Table 1: Bacterial Strains Involved in Fluorobenzoic Acid Degradation

Bacterial Genus Degraded Compound(s) Environment
Alcaligenes Monofluorobenzoates Water and soil
Pseudomonas Monofluorobenzoates, 3-chlorobenzoate (B1228886) Water and soil
Aureobacterium 4-fluorobenzoate Water and soil

The elucidation of degradation pathways relies heavily on the identification of metabolic intermediates. For the degradation of 4-fluorobenzoate by several gram-negative bacteria, 4-fluorocatechol (B1207897) has been identified as a key intermediate. nih.govnih.gov This suggests that the initial steps involve dihydroxylation of the aromatic ring. However, alternative pathways have also been discovered. For example, the bacterium Aureobacterium sp. strain RHO25 degrades 4-fluorobenzoate via a novel pathway that proceeds through the formation of 4-hydroxybenzoate (B8730719) and 3,4-dihydroxybenzoate, with a stoichiometric release of fluoride (B91410). nih.govnih.gov This indicates that defluorination can occur at different stages of the degradation process. In the case of anaerobic degradation by Thauera aromatica, 4-fluorobenzoate is first activated to 4-fluorobenzoyl-coenzyme A (4-F-BzCoA), which is then reductively defluorinated to benzoyl-coenzyme A (BzCoA). nih.gov

Table 2: Key Metabolites in the Degradation of 4-Fluorobenzoate

Precursor Compound Bacterial Strain/Genus Key Intermediate(s)
4-Fluorobenzoate Alcaligenes, Pseudomonas 4-Fluorocatechol
4-Fluorobenzoate Aureobacterium sp. RHO25 4-Hydroxybenzoate, 3,4-Dihydroxybenzoate

The cleavage of the C-F bond is the most critical and often rate-limiting step in the biodegradation of fluoroaromatic compounds. In aerobic microorganisms, this process is typically initiated by oxygenases. nih.gov These enzymes incorporate one or two oxygen atoms into the aromatic ring, which destabilizes the C-F bond and facilitates its cleavage. Computational studies have suggested the potential involvement of cytochrome P450 enzymes in aromatic defluorination through an electrophilic attack on the aromatic ring. citedrive.com In anaerobic bacteria, a completely different mechanism has been observed. For instance, Thauera aromatica utilizes a class I benzoyl-coenzyme A (BCR) reductase to catalyze the ATP-dependent reductive defluorination of 4-F-BzCoA to BzCoA and HF. nih.gov This novel enzymatic reaction represents the only known process for anoxic utilization of fluoroaromatics as growth substrates. nih.gov

Following defluorination and the formation of catechol or substituted catechols, the aromatic ring is cleaved by dioxygenase enzymes. The ortho-cleavage pathway is a common strategy employed by bacteria to degrade aromatic compounds. researchgate.netnih.gov In this pathway, catechol 1,2-dioxygenase cleaves the bond between the two hydroxyl-bearing carbon atoms of the catechol ring. This results in the formation of cis,cis-muconic acid, which is further metabolized through the β-ketoadipate pathway. nih.gov The presence of halogen substituents can influence the efficiency of ring-cleavage enzymes. nih.gov For instance, the degradation of 3-chlorobenzoate by Pseudomonas sp. B13 proceeds via the ortho-cleavage pathway. asm.org

Comparative Studies of Halogenated Benzoic Acid Biodegradation

The biodegradation of halogenated benzoic acids is significantly influenced by the type, number, and position of the halogen substituents on the aromatic ring.

The position of the halogen atom on the benzoic acid ring plays a crucial role in determining its biodegradability and the metabolic pathway utilized. Studies with denitrifying enrichment cultures have shown specificity for the position of the halogen substituent. oup.com For example, a culture enriched on 3-chlorobenzoate could readily degrade 3-chlorobenzoate and benzoate (B1203000) but not 2- or 4-chlorobenzoate (B1228818). oup.com Similarly, a culture enriched on 4-chlorobenzoate could utilize 4-chlorobenzoate and benzoate, and slowly degrade 3-chlorobenzoate, but not 2-chlorobenzoate. oup.com These findings suggest that the enzymatic machinery for dehalogenation is highly specific to the position of the halogen. In general, the recalcitrance of halogenated aromatic compounds to degradation increases with the number of halogen substituents. The electronic and steric effects of the halogens can hinder the activity of dioxygenases involved in ring cleavage. nih.gov

Table 3: Compound Names Mentioned in the Article

Compound Name
4-Amino-5-chloro-2-fluorobenzoic acid
2-chlorobenzoate
3,4-dihydroxybenzoate
3-chlorobenzoate
4-chlorobenzoate
4-fluorobenzoate
4-fluorocatechol
4-hydroxybenzoate
Benzoate
Benzoyl-coenzyme A
Catechol
cis,cis-muconic acid

Factors Affecting Biodegradation in Environmental Systems

Several key factors influence the microbial decomposition of halogenated aromatic compounds:

Bioavailability: The accessibility of the contaminant to microorganisms is a primary limiting factor. scispace.com Compounds with low water solubility tend to adsorb to soil and sediment particles, reducing their availability for microbial uptake and degradation. scispace.comresearchgate.net The presence of organic matter in the soil can further sequester hydrophobic compounds, hindering their biodegradation. microbenotes.com

Microbial Population: The presence of microorganisms possessing the necessary catabolic genes and enzymes is essential for degradation to occur. The number of degrading microorganisms should typically be at least 10³ colony-forming units per gram of soil for effective biodegradation. ijpab.com The evolution of specific catabolic pathways for highly substituted aromatic compounds is a slow process, and microbial consortia often act synergistically to achieve complete mineralization. mdpi.com

Environmental Conditions: Soil characteristics such as pH, temperature, moisture content, and redox potential significantly impact microbial activity and the rate of biodegradation. microbenotes.commdpi.com For instance, anaerobic conditions can be favorable for the degradation of certain chlorinated hydrocarbons that are resistant to aerobic breakdown. mdpi.com The availability of nutrients, such as nitrogen and phosphorus, is also critical for microbial growth and metabolism.

Molecular Structure: The chemical structure of the fluorinated benzoic acid, including the number and position of halogen substituents, greatly influences its susceptibility to microbial attack. The presence of multiple halogen atoms and other functional groups, as in this compound, can present a significant challenge for microbial enzymes. mdpi.com The initial step in the aerobic degradation of many aromatic compounds is often catalyzed by dioxygenase enzymes, which can be inhibited by certain substitution patterns. nih.gov

While specific studies on the biodegradation of this compound are limited in publicly available literature, research on related fluorinated and chlorinated benzoic acids provides insights into its likely environmental behavior. For example, studies on monofluorobenzoates have shown that some microorganisms can utilize them as a sole carbon and energy source. nih.govnih.gov The degradation pathways often involve initial dehalogenation, followed by ring cleavage. nih.gov However, the presence of multiple, different halogen atoms and an amino group on the aromatic ring of this compound likely complicates this process, potentially requiring a consortium of microorganisms with diverse enzymatic capabilities for complete degradation.

Table 1: General Factors Influencing the Biodegradation of Halogenated Benzoic Acids

FactorDescriptionPotential Impact on this compound
Bioavailability The degree to which a compound is available for uptake by microorganisms.Adsorption to soil organic matter may reduce its availability.
Microbial Consortia The presence of diverse microbial populations with complementary metabolic capabilities.A consortium of bacteria may be required for complete mineralization due to the complex structure.
Oxygen Availability Presence or absence of oxygen, influencing aerobic or anaerobic degradation pathways.The initial steps of degradation are likely to be oxygen-dependent (dioxygenase activity).
Nutrient Availability Availability of essential nutrients like nitrogen and phosphorus for microbial growth.Nutrient-limited environments may slow down the degradation rate.
pH and Temperature Environmental pH and temperature affecting microbial enzyme activity.Optimal conditions will depend on the specific degrading microorganisms.
Chemical Structure The number, type, and position of substituents on the aromatic ring.The presence of amino, chloro, and fluoro groups presents a significant challenge for microbial enzymes.

Biotransformation for Synthetic Utility

The enzymatic and microbial transformation of halogenated aromatic compounds offers a promising avenue for the synthesis of valuable chemical intermediates. These biocatalytic approaches can provide high selectivity and operate under mild conditions, offering advantages over traditional chemical synthesis.

Chemo-enzymatic Synthesis Approaches Utilizing Microbial Enzymes

Chemo-enzymatic synthesis combines the selectivity of biocatalysts with the efficiency of chemical reactions to produce complex molecules. Microbial enzymes, such as dioxygenases, monooxygenases, hydrolases, and dehalogenases, are key players in these synthetic strategies. While specific chemo-enzymatic applications for this compound are not extensively documented, the principles can be extrapolated from research on other halogenated aromatics.

For instance, dioxygenases can introduce hydroxyl groups onto the aromatic ring, creating chiral synthons that are valuable building blocks in medicinal chemistry. The regioselectivity and stereoselectivity of these enzymes are often difficult to achieve through conventional chemical methods. Halogenated catechols, which could potentially be formed from this compound, are versatile intermediates for the synthesis of various specialty chemicals.

The process of cryptic halogenation, where a halogen is transiently incorporated into a biosynthetic intermediate to facilitate a subsequent reaction like cyclopropanation, highlights the novel synthetic capabilities of microbial enzymes. nih.gov Although not directly applicable to the transformation of an already halogenated compound, it demonstrates the potential for enzymatic manipulation of halogenated molecules.

Table 2: Potential Microbial Enzymes for Chemo-enzymatic Synthesis Involving Halogenated Benzoic Acids

Enzyme ClassPotential ReactionSynthetic Utility
Dioxygenases Dihydroxylation of the aromatic ringProduction of chiral diols as synthons for pharmaceuticals and fine chemicals.
Monooxygenases Hydroxylation of the aromatic ringIntroduction of functional groups for further chemical modification.
Dehalogenases Removal of halogen atomsSelective dehalogenation to produce less halogenated or non-halogenated intermediates.
Hydrolases Cleavage of ester or amide bondsCan be used for the resolution of racemic mixtures or the synthesis of specific derivatives.
Laccases Oxidation of phenolic compoundsPolymerization or transformation of hydroxylated derivatives.

Engineered Microorganisms for Targeted Transformations

Advances in metabolic engineering and synthetic biology have enabled the development of microorganisms with enhanced or novel capabilities for the transformation of xenobiotic compounds. By introducing or modifying specific genes, it is possible to create microbial cell factories for the production of desired chemicals from complex starting materials like this compound.

One of the primary challenges in the biodegradation of fluorinated compounds is the cleavage of the C-F bond. mdpi.com Engineering microorganisms to express potent dehalogenases or enzymes that can activate the molecule for defluorination is a key strategy. For example, the expression of specific dioxygenases can initiate the degradation pathway and lead to the elimination of fluoride ions. nih.gov

While the direct application of these techniques to this compound is yet to be reported, the existing body of research on the microbial transformation of other halogenated aromatics provides a strong foundation for future developments in this area. The targeted engineering of microbial pathways holds significant promise for the sustainable synthesis of valuable chemicals from complex and persistent environmental compounds.

Q & A

Q. What are the recommended synthetic routes for 4-amino-5-chloro-2-fluorobenzoic acid?

  • Methodological Answer : Synthesis typically involves halogenation and amination steps. For example:
  • Step 1 : Nitration of a fluorobenzoic acid precursor using nitric acid under controlled conditions to introduce the nitro group.
  • Step 2 : Reduction of the nitro group to an amine via catalytic hydrogenation (e.g., Pd/C in ethanol).
  • Step 3 : Chlorination at the 5-position using reagents like chlorine gas or sodium hypochlorite in acidic media.
    Key intermediates should be validated via HPLC (>98% purity) and NMR spectroscopy .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :
  • Purity : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to confirm >98% purity.
  • Structural Confirmation :
  • 1H/13C NMR : Analyze in deuterated DMSO or methanol to verify substituent positions (e.g., fluorine at C2, chlorine at C5).
  • Mass Spectrometry (HRMS) : Confirm molecular ion peak ([M+H]+) at m/z 190.57 (theoretical for C₇H₅ClFNO₂).
  • X-ray Crystallography : For absolute configuration, use single-crystal analysis (ORTEP-3 software recommended) .

Q. What are the optimal storage conditions to ensure compound stability?

  • Methodological Answer :
  • Store at -20°C under an inert atmosphere (argon or nitrogen) to prevent degradation via hydrolysis or oxidation.
  • Use amber vials to minimize light exposure, and prepare stock solutions in anhydrous DMSO (stored at -80°C for long-term use) .

Advanced Research Questions

Q. How can this compound be applied in designing dual dopamine D2/serotonin 5-HT3 receptor antagonists?

  • Methodological Answer :
  • Step 1 : Couple the carboxylic acid group with substituted amines (e.g., hexahydro-1,4-diazepines) via EDCI/HOBt-mediated amidation.
  • Step 2 : Screen binding affinity using radioligand displacement assays (e.g., [³H]spiperone for D2, [³H]GR65630 for 5-HT3).
  • Step 3 : Optimize substituents (e.g., methoxy vs. fluoro groups) to enhance selectivity and potency .

Q. What strategies resolve contradictions in reported physicochemical properties (e.g., melting point variability)?

  • Methodological Answer :
  • Differential Scanning Calorimetry (DSC) : Perform under nitrogen flow (heating rate: 10°C/min) to determine exact melting points.
  • Thermogravimetric Analysis (TGA) : Rule out decomposition contributing to discrepancies.
  • Computational Prediction : Use software like COSMOtherm to predict solubility and melting behavior based on molecular dynamics .

Q. How can solubility be optimized for in vitro pharmacological assays?

  • Methodological Answer :
  • Co-solvents : Use DMSO for initial stock (≤10% v/v in assay buffer).
  • pH Adjustment : Leverage the compound’s pKa (~3.03) by preparing solutions in phosphate buffer (pH 7.4) to enhance ionization.
  • Surfactants : Add 0.01% Tween-80 to prevent aggregation in aqueous media .

Q. What methodologies address stability challenges under varying pH and temperature conditions?

  • Methodological Answer :
  • Forced Degradation Studies : Expose the compound to:
  • Acidic/alkaline conditions (0.1M HCl/NaOH at 40°C for 24h).
  • Oxidative stress (3% H₂O₂).
  • Stability-Indicating Assays : Monitor degradation via UPLC-PDA and correlate with mass fragmentation patterns .

Q. How can computational modeling predict reactive sites for derivatization?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic regions (e.g., amino group for acylation).
  • Molecular Docking : Simulate interactions with target enzymes (e.g., COX-2) to prioritize functional group modifications .

Q. What spectroscopic techniques validate intermediates during multi-step synthesis?

  • Methodological Answer :
  • IR Spectroscopy : Track carbonyl (C=O) and amine (N-H) stretches to confirm reaction progression.
  • 2D NMR (HSQC, HMBC) : Assign carbon-proton correlations to distinguish regioisomers (e.g., 4-amino vs. 5-amino derivatives) .

Q. What are the critical challenges in scaling up synthesis from milligram to gram quantities?

  • Methodological Answer :
  • Purification : Replace column chromatography with recrystallization (solvent: ethanol/water) for cost efficiency.
  • Safety : Mitigate risks with chlorinating agents (e.g., Cl₂ gas) by using flow reactors for controlled addition.
  • Yield Optimization : Screen catalysts (e.g., AlCl₃ vs. FeCl₃) and reaction temperatures via DoE (Design of Experiments) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.